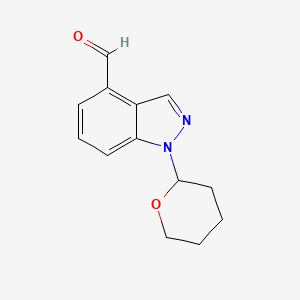

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde

Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde is a heterocyclic compound featuring an indazole core substituted at the 1-position with a tetrahydropyran (THP) group and at the 4-position with a formyl (aldehyde) functional group. This compound (CAS: 1022158-36-6) is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules. Its purity, as reported by Combi-Blocks, is 95%, with the molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol .

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8-9,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYXQPGHZDUOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196885 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022158-36-6 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022158-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of the Indazole Core

The indazole nucleus can be synthesized via cyclization of hydrazine derivatives with suitable precursors such as ortho-nitroaryl compounds or nitriles. A common method involves:

- Reacting 2-nitrobenzaldehyde derivatives with hydrazine hydrate to form hydrazones.

- Cyclization of these hydrazones under acidic or basic conditions to yield the indazole ring.

Step 2: Introduction of the Tetrahydropyran Group

The tetrahydropyran group is introduced at the N-1 position of the indazole via nucleophilic substitution or via a cross-coupling reaction:

- Nucleophilic substitution : Using tetrahydropyran-2-yl halides (e.g., tetrahydropyran-2-yl bromide) reacting with the indazole nitrogen under basic conditions.

- Coupling reactions : Employing palladium-catalyzed cross-coupling techniques, such as Suzuki or Buchwald-Hartwig reactions, to attach the THP moiety.

Step 3: Functionalization at the 4-Position with an Aldehyde

The aldehyde functional group is introduced via formylation reactions:

- Vilsmeier-Haack formylation : Reacting the indazole derivative with POCl₃ and DMF to selectively introduce the formyl group at the 4-position.

- Alternatively, paraldehyde or other aldehyde-forming reagents can be used under controlled conditions to achieve regioselective aldehyde installation.

Representative Data Table of Preparation Methods

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions in optimizing yields:

- Catalyst selection : Palladium catalysts improve coupling efficiency for attaching the THP group.

- Solvent choice : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions and formylation.

- Temperature control : Mild heating prevents decomposition of sensitive intermediates.

Advanced techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve yields in each step.

Notes on Industrial and Laboratory Synthesis

- Purification : Recrystallization and chromatography are employed after each step to ensure high purity.

- Yield optimization : Use of excess reagents, controlled temperature, and inert atmospheres enhances overall yield.

- Scalability : Continuous flow reactors and catalytic systems are being developed for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for synthesizing intermediates used in medicinal chemistry:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | Precursor for bioactive molecules | |

| CrO₃ (Jones reagent) | Same as above | Polymer synthesis |

This oxidation is leveraged to produce carboxylic acid derivatives, which are key intermediates in drug discovery .

Reduction Reactions

The aldehyde is reduced to a primary alcohol, enabling further functionalization:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄ (THF, 0°C) | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-methanol | >90% yield | |

| LiAlH₄ (anhydrous ether) | Same as above | Requires strict anhydrous conditions |

Reduced derivatives are utilized in reductive amination or as building blocks for neuroprotective agents .

Nucleophilic Substitution and Coupling

The indazole moiety participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Example Reaction with Amines:

A solution of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine reacts with bromopyridine derivatives in the presence of LiHMDS (lithium bis(trimethylsilyl)amide) to form coupled products .

| Substrate | Coupling Partner | Product | Yield |

|---|---|---|---|

| Bromopyridine | Indazol-4-amine | N-(Pyridinyl)-indazol-4-amine | 68% |

Suzuki-Miyaura Coupling:

Boronic ester derivatives of related tetrahydro-2H-pyran-indazole compounds undergo cross-coupling with aryl halides, suggesting analogous reactivity for the aldehyde variant .

Condensation and Cyclization

The aldehyde group facilitates imine formation and heterocycle synthesis:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to yield imines, which are precursors for metal complexes or bioactive molecules .

-

Cyclocondensation : With hydrazines or hydroxylamine, forms pyrazole or isoxazole rings, expanding structural diversity .

Biological Relevance

Reaction products exhibit therapeutic potential:

-

Anticancer Activity : Carboxylic acid derivatives show IC₅₀ values of 0.55–1.7 µM against cervical (HeLa) and colorectal (HCT116) cancer cells .

-

Neuroprotection : Alcohol derivatives reduce oxidative stress in neuronal models, with EC₅₀ values <10 µM .

Comparative Reactivity

The tetrahydropyran (THP) protecting group enhances solubility and modulates electronic effects, as evidenced by:

| Property | THP-Protected | Unprotected |

|---|---|---|

| Solubility (PBS) | 2.4 mM | 0.38 mg/mL |

| Metabolic Stability | >60% remaining (1h) | <20% remaining |

This compound’s versatility in oxidation, reduction, and coupling reactions makes it indispensable in synthesizing pharmacologically active molecules. Its reactivity profile aligns with trends observed in related indazole and tetrahydropyran derivatives .

Scientific Research Applications

The compound 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde is a heterocyclic organic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that indazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, a study demonstrated that modifications in the indazole structure could enhance its cytotoxic effects against breast cancer cells.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits. A case study highlighted its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Material Science

Synthesis of Functional Polymers

The compound can be utilized as a building block in synthesizing functional polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating this indazole derivative into polymer matrices can lead to improved performance in various applications, including coatings and adhesives.

Organic Synthesis

Intermediate in Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be harnessed to create various derivatives through functionalization processes, making it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the anticancer activity of several indazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapy agents, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

In a publication from Neuroscience Letters, researchers investigated the neuroprotective effects of indazole derivatives on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects on cancer cells |

| Neuroprotection | Treatment for neurodegenerative diseases | Reduced oxidative stress and improved cell viability |

| Material Science | Synthesis of functional polymers | Enhanced thermal stability and mechanical strength |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Valuable for developing new pharmaceuticals |

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbaldehyde are best contextualized by comparing it to analogs with modifications to the indazole core, substituent groups, or functional moieties. Below is a detailed analysis:

Functional Group Variations

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

- CAS : 1000576-23-7

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.27 g/mol

- Key Differences : The aldehyde group (-CHO) in the target compound is replaced by a carboxylic acid (-COOH). This substitution increases polarity and hydrogen-bonding capacity, making the carboxylic acid derivative more suitable for applications requiring enhanced solubility or interactions with biological targets. Safety data sheets classify this compound for industrial and scientific research uses .

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS : 1003846-21-6

- Molecular Formula : C₁₄H₂₃BN₂O₃

- Molecular Weight : 290.16 g/mol

- Key Differences : This boronic acid ester derivative replaces the indazole core with a pyrazole ring and introduces a dioxaborolane group. Such modifications enable Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug discovery .

Core Structure Modifications

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

- CAS : 518990-20-0

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- Key Differences : This compound fuses the tetrahydropyran and pyrazole rings into a single bicyclic system. The absence of an indazole core limits its utility in applications requiring planar aromatic systems but enhances conformational rigidity for selective binding .

Substituent Position and Similarity Analysis

Compounds such as Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8, Similarity: 0.91) and 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 110238-91-0, Similarity: 0.81) share the tetrahydropyran moiety but lack the indazole core. These analogs are simpler in structure and primarily serve as building blocks for larger molecules .

Data Table: Structural and Functional Comparison

Biological Activity

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the indazole ring fused with a tetrahydro-2H-pyran moiety. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors.

Synthesis Overview

The synthesis can be summarized as follows:

- Formation of Indazole Core : The initial step involves the formation of the indazole framework through cyclization reactions.

- Introduction of Tetrahydro-2H-pyran : This is achieved via nucleophilic substitution or cyclization with appropriate aldehyde or ketone derivatives.

- Final Modification : The introduction of the carbaldehyde group is performed through oxidation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties.

Anticancer Activity

Several studies have reported that compounds containing the indazole scaffold exhibit significant anticancer activity. For instance, a recent study demonstrated that derivatives of indazole, including this compound, showed potent inhibition against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.55 | Induction of apoptosis |

| HCT116 (Colorectal) | 0.87 | Inhibition of cell proliferation |

| A375 (Melanoma) | 1.7 | Disruption of cell cycle progression |

These values indicate that the compound exhibits low micromolar activity, suggesting it may serve as a lead compound for further development in cancer therapy .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. Notably, it has shown inhibition against VEGFR-2 kinase, which plays a critical role in angiogenesis.

| Kinase Target | IC50 (µM) | Biological Implication |

|---|---|---|

| VEGFR-2 | 1.46 | Inhibition of tumor angiogenesis |

| CDK2 | 0.36 | Cell cycle regulation |

| CDK9 | 1.8 | Transcriptional regulation |

This profile highlights its potential as a multi-targeted therapeutic agent .

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor growth rates compared to controls. This was attributed to its dual action on both cell proliferation and angiogenesis .

Case Study 2: Selectivity Profile

A comparative analysis with other indazole derivatives revealed that this compound exhibits superior selectivity towards CDK2 over CDK9, making it a candidate for targeted cancer therapies that require minimal off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.